3-chloro-4-methoxy-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide
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Overview
Description
3-chloro-4-methoxy-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of both chloro and methoxy groups in its structure suggests potential for various chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-methoxy-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-4-methoxybenzenesulfonyl chloride and 2-methoxy-2-phenylbutylamine.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions using a base like triethylamine or sodium hydroxide.
Procedure: The sulfonyl chloride is reacted with the amine in the presence of the base, leading to the formation of the sulfonamide bond.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving:
Continuous Flow Reactors: To ensure consistent reaction conditions and efficient heat transfer.
Purification Steps: Including recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-methoxy-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles.
Oxidation and Reduction: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.
Hydrolysis: The sulfonamide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Aldehydes or carboxylic acids.
Hydrolysis Products: The corresponding amine and sulfonic acid.
Scientific Research Applications
3-chloro-4-methoxy-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: As a potential antimicrobial or anticancer agent.
Biological Studies: To study enzyme inhibition or protein binding.
Industrial Applications: As an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-chloro-4-methoxy-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition. The chloro and methoxy groups can enhance binding affinity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-4-methoxy-N-(2-methylphenyl)benzenesulfonamide
- 5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide
- 3-chloro-4-methoxybenzaldehyde
Uniqueness
3-chloro-4-methoxy-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both chloro and methoxy groups in the same molecule can lead to unique interactions with biological targets, making it a valuable compound for further research.
Properties
IUPAC Name |
3-chloro-4-methoxy-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO4S/c1-4-18(24-3,14-8-6-5-7-9-14)13-20-25(21,22)15-10-11-17(23-2)16(19)12-15/h5-12,20H,4,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFQHRXRSIDMOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNS(=O)(=O)C1=CC(=C(C=C1)OC)Cl)(C2=CC=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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